![molecular formula C12H18BF5KNO2 B2639321 Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate CAS No. 2416056-40-9](/img/structure/B2639321.png)

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

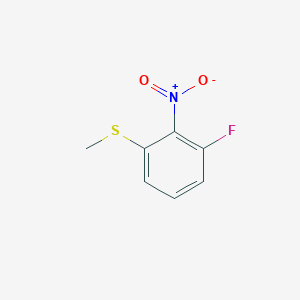

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate is a chemical compound with the molecular formula C12H20BF3KNO2 . It is a product that is related to patent products .

Synthesis Analysis

The synthesis of this compound might involve the use of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid . This method is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect . The study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .Chemical Reactions Analysis

The chemical reactions involving this compound might be related to the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides . This process is accelerated within 10 minutes in almost all the cases studied compared to conventional methods that require 2-5 hours and use high concentrations of TFA .科学的研究の応用

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

The compound can be used for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . This process is described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .

Extraction of Water Soluble Polar Organic Molecules

The compound extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be particularly useful in the field of biochemistry where extraction of such molecules is often required.

Synthesis of N-tert-butoxycarbonyl (BOC) Protected Compounds

The compound can be used in the synthesis of N-tert-butoxycarbonyl (BOC) protected compounds . These compounds are built from the Lindqvist-type hexavanadate .

Visible-Light-Induced Decarboxylative C3-Difluoroarylmethylation

The compound can be used in a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This photoinduced reaction generates the desired products in good yields under simple and mild conditions .

Green Chemistry Applications

The compound can be used in green chemistry applications, as it allows for the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one via a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature . This represents an efficient and green strategy for the preparation of these compounds .

Development of Functional Systems Relevant in the Field of Energy

The compound can be used in the development of functional systems relevant in the field of energy . This is due to the rich structural chemistry of the polyoxovanadates (POVs), a sub-class of the polyoxometalates (POMs), which are anionic molecular oxides exhibiting a rich structural chemistry due to the ability of the vanadium to adopt different oxidation states .

特性

IUPAC Name |

potassium;[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF5NO2.K/c1-10(2,3)21-9(20)19-6-4-11(5-7-19)8(12(11,14)15)13(16,17)18;/h8H,4-7H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWDTXLSVDQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF5KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide](/img/structure/B2639238.png)

![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)